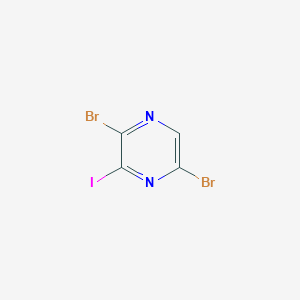

2,5-Dibromo-3-iodopyrazine

Description

Significance of Pyrazine (B50134) Scaffolds in Modern Chemical Research

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a fundamental scaffold in a vast array of chemical compounds. mdpi.comtandfonline.com Its derivatives are integral to medicinal chemistry, materials science, and agrochemicals. The pyrazine ring is a key component in numerous FDA-approved drugs, highlighting its importance in the development of therapeutic agents. arabjchem.org Molecules incorporating the pyrazine scaffold exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comtandfonline.com The presence of the nitrogen atoms in the pyrazine ring allows for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding to biological targets. researchgate.net This makes the pyrazine scaffold a privileged structure in drug discovery. researchgate.net

Strategic Importance of Halogenation in Pyrazine Functionalization

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful strategy for the functionalization of pyrazine rings. nih.govnumberanalytics.com Halogen atoms act as versatile synthetic handles, enabling a wide range of subsequent chemical transformations. The introduction of halogens can significantly alter the electronic properties of the pyrazine ring, influencing its reactivity and biological activity.

The strategic placement of different halogens on the pyrazine core allows for selective and sequential reactions, such as cross-coupling reactions, which are fundamental for building molecular complexity. nih.govguidechem.com For instance, the differential reactivity of carbon-halogen bonds (e.g., C-I vs. C-Br) can be exploited to achieve regioselective modifications. guidechem.com This controlled functionalization is critical for the rational design and synthesis of novel compounds with desired properties. nih.gov

Overview of 2,5-Dibromo-3-iodopyrazine as a Multifunctional Synthetic Intermediate

This compound is a prime example of a polyhalogenated pyrazine that serves as a multifunctional synthetic intermediate. bldpharm.comcymitquimica.com This compound features three halogen atoms with distinct reactivities, offering a platform for diverse and regioselective chemical modifications. The presence of two bromine atoms and one iodine atom allows for a programmed sequence of reactions, typically exploiting the higher reactivity of the C-I bond in cross-coupling reactions compared to the C-Br bonds.

This strategic arrangement of halogens makes this compound a valuable tool for synthetic chemists to introduce multiple points of diversity in a controlled manner. Its utility is particularly evident in the synthesis of complex heterocyclic structures and in the generation of libraries of compounds for drug discovery and materials science research. mdpi.comrsc.org

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in organic synthesis. These properties dictate its reactivity, solubility, and handling characteristics.

| Property | Value |

| Molecular Formula | C4HBr2IN2 |

| Molecular Weight | 363.78 g/mol cymitquimica.com |

| CAS Number | 1447607-44-4 bldpharm.com |

This data is compiled from available chemical databases and may vary slightly depending on the source.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4HBr2IN2 |

|---|---|

Molecular Weight |

363.78 g/mol |

IUPAC Name |

2,5-dibromo-3-iodopyrazine |

InChI |

InChI=1S/C4HBr2IN2/c5-2-1-8-3(6)4(7)9-2/h1H |

InChI Key |

WXXJEQMIQQDYLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)I)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dibromo 3 Iodopyrazine and Analogous Polyhalogenated Pyrazines

Regioselective Halogenation Strategies for Pyrazine (B50134) Systems

The introduction of multiple different halogen atoms onto a pyrazine ring at specific positions is a significant synthetic challenge due to the deactivating nature of the pyrazine nitrogens and the directing effects of existing substituents.

Direct Halogenation Processes

Direct halogenation of the pyrazine ring can be a viable method, although controlling the position of substitution is crucial. The reactivity of the pyrazine ring towards electrophilic substitution is low; therefore, harsh conditions or activated substrates are often necessary.

For instance, the bromination of 2-amino-3-carbomethoxypyrazine has been shown to proceed readily, yielding a single monobrominated product in high yield. acs.org This suggests that an activating group, such as an amino group, can direct the bromination to a specific position, likely the 5-position due to electronic and steric factors. This principle could be applied in a multi-step synthesis of 2,5-Dibromo-3-iodopyrazine.

Furthermore, the use of N-halosuccinimides (NBS for bromination and NIS for iodination) in solvents like hexafluoroisopropanol (HFIP) has been demonstrated as a mild and regioselective method for the halogenation of various arenes and heterocycles. organic-chemistry.org HFIP can enhance the reactivity of the halogenating agent, potentially allowing for the controlled halogenation of a pyrazine precursor.

A plausible direct halogenation strategy could involve a stepwise approach:

Initial Bromination: Starting with a suitable pyrazine precursor, such as 2-aminopyrazine, initial bromination could be achieved. The amino group would likely direct the bromine atoms to the 3- and 5-positions.

Introduction of Iodine: Subsequent iodination of the dibrominated intermediate would be the next step. The regioselectivity of this step would be critical and likely influenced by the existing bromine atoms and the reaction conditions.

Halogen Exchange Reactions for Dibrominated and Iodinated Pyrazines

Halogen exchange reactions, particularly the conversion of bromo or chloro substituents to iodo groups, represent another important strategy.

The synthesis of 2,5-dibromopyrazine (B1339098) can be achieved through various methods. One common approach involves the diazotization of aminopyrazines followed by a Sandmeyer-type reaction. For example, 2-amino-5-bromopyrazine (B17997) can be converted to 2,5-dibromopyrazine. Protecting the amino group, for instance by acetylation, can be employed to control the extent of bromination and prevent the formation of undesired byproducts.

The introduction of iodine can be accomplished through several methods. A direct iodination of a dibromopyrazine intermediate is a possibility, likely requiring a strong iodinating agent and carefully controlled conditions to achieve the desired regioselectivity at the 3-position.

Alternatively, a halogen exchange reaction, such as a Finkelstein-type reaction, could be employed. This would involve reacting a 2,5-dibromo-3-chloropyrazine (B3028537) or a similar precursor with an iodide salt, often in the presence of a copper catalyst, to replace the more reactive halogen with iodine.

Precursor Synthesis and Pyrazine Core Derivatization for Polyhalogenated Analogues

The synthesis of a suitably functionalized pyrazine precursor is a cornerstone of any successful synthesis of this compound. A strategic approach would be to synthesize a pyrazine with a functional group at the 3-position that can be readily converted to an iodo group.

One such strategy involves the use of 3-aminopyrazine as a key intermediate. The synthesis of 3-aminopyrazine derivatives can be achieved through various routes, including the condensation of α-dicarbonyl compounds with α-amino amides. nih.gov

A potential synthetic sequence could be:

Synthesis of 3-Aminopyrazine: Prepare 3-aminopyrazine or a derivative.

Dibromination: Perform a regioselective dibromination of the 3-aminopyrazine. The amino group is expected to direct the bromine atoms to the 2- and 5-positions.

Conversion of the Amino Group to Iodine: The final step would involve the conversion of the 3-amino group to an iodo group. This can be achieved through a Sandmeyer-type reaction, where the amine is first diazotized with a nitrite (B80452) source in the presence of an acid, followed by treatment with an iodide salt (e.g., potassium iodide).

This approach offers a high degree of control over the placement of the halogen atoms.

Advanced Synthetic Routes to this compound

More advanced synthetic methodologies, often involving organometallic intermediates, can provide alternative and potentially more efficient routes to polyhalogenated pyrazines.

One such approach is the deprotonative dimetalation of pyrazine. This method has been successfully used to synthesize 2,5-diiodopyrazine (B123192). A similar strategy could potentially be adapted to introduce different halogens at specific positions. For instance, a sequential lithiation and trapping with different halogenating agents could be explored.

Another advanced technique is the "halogen dance" reaction. This base-catalyzed isomerization of halo-substituted aromatics can be used to move a halogen atom to a thermodynamically more stable position. While not a direct method for introducing a new halogen, it could be a powerful tool for rearranging the halogen atoms on a pre-existing polyhalogenated pyrazine to obtain the desired isomer.

The development of novel catalytic systems, for example, palladium-catalyzed C-H activation/halogenation, also opens new avenues for the regioselective functionalization of heterocyclic compounds like pyrazine. nih.govnih.gov A directed C-H iodination of 2,5-dibromopyrazine, guided by a directing group temporarily installed at a neighboring position, could be a highly efficient and selective method.

Stepwise Halogen Introduction Techniques

Stepwise halogenation is a common and effective strategy for the synthesis of mixed polyhalogenated pyrazines. This approach involves the sequential introduction of different halogens onto the pyrazine ring, often utilizing pre-existing functional groups to direct the regioselectivity of the halogenation steps.

A plausible and widely applicable method for the synthesis of compounds like this compound involves the diazotization of an appropriately substituted aminopyrazine. This process typically begins with the bromination of an aminopyrazine precursor, followed by the conversion of the amino group to a diazonium salt, which is then displaced by iodine.

For instance, the synthesis of the analogous 2-amino-5-bromo-3-iodopyridine (B1270907) is achieved in a two-step process starting from 2-aminopyridine. First, bromination is carried out using N-bromosuccinimide (NBS) to yield 2-amino-5-bromopyridine. This is followed by an iodination step where the amino group is diazotized and subsequently replaced with iodine. A similar strategy can be envisioned for the pyrazine system.

The key steps in a hypothetical stepwise synthesis of this compound are outlined below:

Bromination: Starting with an aminopyrazine, such as 2-aminopyrazine, a bromination reaction can be performed to introduce two bromine atoms. This could potentially lead to 2-amino-3,5-dibromopyrazine (B131937).

Diazotization and Iodination: The resulting 2-amino-3,5-dibromopyrazine can then undergo a Sandmeyer-type reaction. The amino group is treated with a diazotizing agent, such as sodium nitrite in the presence of a strong acid, to form a diazonium salt. This intermediate is then treated with an iodide source, like potassium iodide, to introduce the iodine atom at the 3-position, yielding this compound.

The synthesis of 3,5-dibromo-4-iodopyridine (B1430625) from 3,5-dibromo-4-aminopyridine via a one-step diazotization process highlights the feasibility of this approach for related heterocyclic systems.

Table 1: Example of a Stepwise Halogenation Reaction for a Pyridine (B92270) Analog

| Starting Material | Reagents | Product | Yield (%) |

| 2-Aminopyridine | 1. NBS, Acetone2. H₂SO₄, KIO₃, KI | 2-Amino-5-bromo-3-iodopyridine | 70 (overall) |

Data adapted from a similar synthesis for a pyridine derivative.

Orthogonal Halogenation Methodologies

Orthogonal halogenation refers to the selective introduction of different halogens onto a molecule in a single or sequential process where the reactivity of each halogenation step is independent of the others. This allows for precise control over the final halogenation pattern.

Another potential orthogonal approach is the Finkelstein reaction, which involves the exchange of one halogen for another. This reaction is particularly useful for introducing iodine. For example, 3-iodopyridine (B74083) can be synthesized from 3-bromopyridine (B30812) by treatment with sodium iodide and a copper(I) iodide catalyst. A similar halogen exchange could potentially be employed on a dibromopyrazine derivative to selectively introduce an iodine atom, provided there is a sufficient difference in reactivity between the two bromine atoms.

Deprotonative metalation followed by trapping with an electrophilic halogen source is another powerful technique. The synthesis of 2,5-diiodopyrazine has been achieved through the dimetalation of pyrazine using a cadmium-lithium base, followed by quenching with iodine. This demonstrates the feasibility of direct C-H functionalization to introduce halogens onto the pyrazine ring. A carefully controlled, stepwise deprotonation and halogenation sequence could potentially be developed for the synthesis of this compound.

Table 2: Examples of Orthogonal Halogenation Techniques on Related Heterocycles

| Substrate | Method | Reagents | Product |

| Pyridine | Phosphine-mediated Halogenation | 1. Heterocyclic Phosphine2. LiCl | 4-Chloropyridine |

| 3-Bromopyridine | Aromatic Finkelstein Reaction | NaI, CuI, N,N'-dimethylethylenediamine | 3-Iodopyridine |

| Pyrazine | Deprotonative Iodination | 1. CdCl₂·TMEDA, LiTMP2. I₂ | 2,5-Diiodopyrazine |

Data compiled from various sources on pyridine and pyrazine halogenation.

Isolation and Purification Techniques for Polyhalopyrazine Syntheses

The isolation and purification of the target polyhalogenated pyrazine from the reaction mixture are critical steps to obtain a product of high purity. The choice of purification method depends on the physical and chemical properties of the product and the impurities present.

Common work-up procedures for reactions involving halogenated heterocycles often begin with quenching the reaction mixture, for example, by pouring it into water or an aqueous solution of a quenching agent. This is typically followed by extraction of the product into an organic solvent. The organic layer is then washed with brine and dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

For the purification of solid products, recrystallization is a widely used technique. This method relies on the differential solubility of the desired compound and impurities in a suitable solvent system at different temperatures. For instance, in the synthesis of 3,5-dibromo-4-iodopyridine, the crude product is recrystallized from n-hexane to yield the pure compound.

Column chromatography is another powerful purification technique, particularly for separating mixtures of compounds with similar polarities. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents) is crucial for achieving good separation.

The final purity of the isolated compound is often assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Common Purification Techniques in Polyhalogenated Heterocycle Synthesis

| Technique | Description | Typical Application |

| Extraction | Partitioning of the product between two immiscible liquid phases (e.g., an aqueous and an organic phase). | Initial isolation of the product from the reaction mixture. |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution. | Purification of solid products. |

| Column Chromatography | Separation of components of a mixture based on their differential adsorption onto a stationary phase as they are carried through by a mobile phase. | Separation of complex mixtures and purification of both solid and liquid products. |

Reactivity and Transformational Chemistry of 2,5 Dibromo 3 Iodopyrazine

Chemo- and Regioselective Functionalization at Halogen Centers

The differential reactivity of the halogens in 2,5-dibromo-3-iodopyrazine is the cornerstone of its synthetic utility. The carbon-iodine bond is the most labile and therefore the most reactive towards oxidative addition to a low-valent palladium center, a key step in many cross-coupling reactions. This is followed by the carbon-bromine bonds. This reactivity hierarchy (I > Br) allows for selective functionalization at the 3-position, leaving the bromo substituents at the 2- and 5-positions available for subsequent transformations. libretexts.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org For di- or trihalogenated heterocycles like this compound, the selectivity of these reactions is often dictated by the choice of catalyst, ligands, and reaction conditions.

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is a widely used method for creating C-C bonds. fishersci.es In the context of polyhalogenated pyrazines, the reaction's selectivity is of paramount importance. The general reactivity trend for halides in Suzuki couplings is I > OTf > Br > Cl, which allows for selective reactions at the most reactive site. libretexts.org

Systematic studies on the Suzuki coupling of halogenated pyrazines have demonstrated that the reaction can be controlled to achieve selective substitution. For instance, in related dihalopyridines, the choice of palladium catalyst and ligands can influence which halogen is substituted. rsc.org While specific studies on this compound are not extensively detailed in the provided search results, the principles of Suzuki coupling on similar polyhalogenated heterocycles suggest that a selective reaction at the C-I bond is highly feasible. This would involve reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrazines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | 1,4-Dioxane | Reflux | Commonly used for various bromo- and iodopyrazines. rsc.orgresearchgate.net |

| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | 1,4-Dioxane | 80-100 | Often effective for less reactive bromides. rsc.org |

| Pd₂(dba)₃ | Various phosphines | K₂CO₃, K₃PO₄ | Toluene, DMF | Room Temp. to 120 | Versatile catalyst system for a range of substrates. fishersci.esresearchgate.net |

This table is a generalized representation based on Suzuki-Miyaura reactions of various halogenated pyrazines and related heterocycles. Specific conditions for this compound would require experimental optimization.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nrochemistry.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The reactivity of the halide follows the general trend of I > Br > Cl, making the C-I bond at the 3-position of this compound the primary site for Sonogashira coupling. nrochemistry.com

This selectivity allows for the introduction of an alkynyl group at the 3-position while preserving the bromo substituents for further functionalization. For example, a study on 2-amino-3-bromopyridines successfully employed Pd(CF₃COO)₂, PPh₃, and CuI for coupling with various terminal alkynes, achieving good to excellent yields. scirp.org Similar conditions can be envisioned for the selective alkynylation of this compound at the iodo position.

Table 2: Typical Conditions for Sonogashira Coupling of Halogenated Heterocycles

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | Room Temp. to Reflux | A classic and widely used system. nrochemistry.com |

| Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | Effective for aminobromopyridines. scirp.org |

| [Pd(allyl)Cl]₂/PPh₃ | None | Amine | Amine | Not specified | Can achieve quantitative conversion for chloropyrazines. rsc.org |

This table provides a general overview of Sonogashira reaction conditions. The optimal conditions for this compound would need to be determined empirically.

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. libretexts.org A key feature of the Stille reaction is its tolerance for a wide variety of functional groups. u-tokyo.ac.jp The reactivity of halides in Stille couplings generally follows the order I > Br > OTf > Cl. nih.gov This predictable reactivity allows for the selective functionalization of the C-I bond in this compound.

Research on other halogenated pyrazines has shown the effectiveness of Stille coupling. For example, the coupling of a stannylated chloropyrazine with chloroiodopyrazine yielded dichlorobipyrazyl in a high yield of 95%, demonstrating the utility of this reaction in pyrazine (B50134) chemistry. rsc.org This suggests that this compound could be selectively coupled with an organostannane at the 3-position.

Table 3: Illustrative Conditions for Stille Coupling of Halogenated Pyrazines

| Catalyst | Ligand | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | Toluene | Reflux | A standard catalyst for Stille reactions. libretexts.org |

| PdCl₂(PPh₃)₂ | PPh₃ | 1,4-Dioxane | Reflux | Used for selective C-Br coupling in bromophenyl triflates. nih.gov |

| Pd₂(dba)₂/PPh₃/CuI | PPh₃ | Not specified | Not specified | Can influence polymer molecular weight in polycondensation. rsc.org |

This table is a generalized guide to Stille coupling conditions based on related compounds. Specific optimization for this compound is necessary.

The Negishi coupling is a powerful C-C bond-forming reaction between an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex. orgsyn.org Organozinc reagents are often prepared in situ from the corresponding organic halide. sigmaaldrich.com The Negishi reaction is known for its high functional group tolerance and mild reaction conditions. orgsyn.org

The reactivity of halides in Negishi couplings generally follows the order I > Br > Cl. orgsyn.org This allows for the selective reaction at the C-I bond of this compound. Research on the Negishi coupling of 2-chloro-6-iodopyrazine (B3024086) with an acetylenic zinc reagent resulted in a 71% yield of the coupled product, showcasing the reaction's utility and selectivity in pyrazine chemistry. rsc.org This precedent strongly suggests that a similar selective coupling at the 3-position of this compound is achievable.

Table 4: Representative Conditions for Negishi Coupling of Halogenated Pyrazines

| Catalyst | Ligand | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | THF | Reflux | A common catalyst for Negishi couplings of pyridyl zinc halides. orgsyn.org |

| Ni(dppe)Cl₂ | dppe | THF/NMP | 60 | Used for regioselective coupling of dichloropyrazines. rsc.org |

| Pd(Amphos)₂Cl₂ | Amphos | Water with surfactant | Room Temp. | Enables Negishi-like couplings in aqueous media. sigmaaldrich.com |

This table provides a general framework for Negishi coupling conditions. The specific parameters for this compound would require experimental determination.

While palladium is the most common catalyst for the cross-coupling reactions of halogenated pyrazines, other transition metals can also be employed. For instance, nickel catalysts are sometimes used for Negishi couplings. rsc.org Copper-catalyzed reactions, such as the Ullmann condensation, are also relevant for forming carbon-nitrogen or carbon-oxygen bonds, although palladium-catalyzed Buchwald-Hartwig amination is now more frequently used for C-N bond formation. acs.org The principles of chemo- and regioselectivity based on the C-I > C-Br reactivity difference generally hold true for these other transition metal-catalyzed reactions as well.

Nucleophilic Aromatic Substitution (SNAr) on Halopyrazines

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups such as halogens. In this compound, the halogen atoms activate the ring towards nucleophilic attack.

The regioselectivity of SNAr reactions on polyhalopyrazines is dictated by the position of the halogens relative to the ring nitrogens. The positions ortho and para to the nitrogen atoms are the most activated. In this compound, all three carbon atoms bearing halogens (C2, C3, and C5) are ortho or para to a nitrogen atom, making them potential sites for substitution. While specific studies on this compound are not extensively detailed in the literature, principles from related polyhalogenated heterocycles suggest that the substitution outcome would depend on the nucleophile and reaction conditions. Generally, the more electron-deficient positions and the nature of the carbon-halogen bond influence which halogen is displaced.

Halogen-Metal Exchange Reactions and Electrophilic Quenching

Halogen-metal exchange is a powerful and highly regioselective method for the functionalization of polyhalogenated aromatic and heteroaromatic systems. The selectivity of this reaction is governed by the intrinsic reactivity of the carbon-halogen bond, which follows the order I > Br > Cl. This predictable selectivity is a key feature in the chemistry of this compound.

Given the C-I bond's superior reactivity, treatment of this compound with organolithium reagents (e.g., n-BuLi or sec-BuLi) or modern magnesium-based reagents like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) at low temperatures (typically -78 °C to 0 °C) results in a highly selective exchange of the iodine atom at the C3 position. uni-muenchen.denih.gov This process generates a transient organometallic intermediate, specifically a (2,5-dibromo-3-pyrazinyl)lithium or magnesium species, leaving the two bromine atoms untouched.

This in situ generated organometallic intermediate is a potent nucleophile and can be trapped with a wide array of electrophiles to introduce new functional groups at the C3 position. This two-step sequence of halogen-metal exchange followed by electrophilic quenching provides a precise method for molecular elaboration.

The table below illustrates the expected outcomes of this sequence with various electrophiles, based on established methodologies for polyhalogenated heterocycles. nih.gov

| Starting Material | Reagent | Electrophile | Expected Product |

| This compound | 1. i-PrMgCl·LiCl | 2. Benzaldehyde | (2,5-Dibromopyrazin-3-yl)(phenyl)methanol |

| This compound | 1. n-BuLi | 2. Carbon Dioxide (CO₂) | 2,5-Dibromopyrazine-3-carboxylic acid |

| This compound | 1. i-PrMgCl·LiCl | 2. Allyl bromide | 3-Allyl-2,5-dibromopyrazine |

| This compound | 1. n-BuLi | 2. N,N-Dimethylformamide (DMF) | 2,5-Dibromopyrazine-3-carbaldehyde |

This table is illustrative and based on general principles of halogen-metal exchange reactions, as specific experimental data for this compound is limited in publicly available literature.

Directed Functionalization of the Pyrazine Ring System

The selective reactions of this compound serve as a powerful tool for the directed and sequential functionalization of the pyrazine core. The initial, highly regioselective modification at the C3-iodo position directs the subsequent transformations to the remaining C2 and C5 bromine positions.

Following the C3-functionalization via halogen-metal exchange, the resulting 3-substituted-2,5-dibromopyrazine becomes a substrate for further diversification. The two remaining bromine atoms can be addressed using transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.govnih.gov For instance, a Suzuki-Miyaura coupling could be employed to introduce aryl or heteroaryl moieties, a Sonogashira coupling for alkynyl groups, or a Buchwald-Hartwig amination for nitrogen-based substituents. The ability to perform a step-wise functionalization by first leveraging the unique reactivity of the C-I bond, followed by exploiting the C-Br bonds, allows for the controlled synthesis of highly complex and unsymmetrically substituted pyrazines.

This strategic approach, starting with a readily available polyhalogenated scaffold, is a key concept in modern organic synthesis for building molecular diversity. nih.gov

Formation of Organometallic Reagents Derived from this compound

The primary organometallic reagents derived from this compound are formed through the halogen-metal exchange process discussed previously. The most significant species is the magnesiated intermediate, (2,5-Dibromo-3-pyrazinyl)magnesium chloride , typically generated as a complex with lithium chloride when using i-PrMgCl·LiCl. nih.gov Alternatively, the corresponding lithium species, (2,5-Dibromo-3-pyrazinyl)lithium , is formed upon reaction with organolithium bases.

These organometallic reagents are generally not isolated and are prepared in situ for immediate reaction with an electrophile. Their formation is highly regioselective, occurring exclusively at the C3 position due to the preferential reactivity of the carbon-iodine bond. The development of mixed lithium/magnesium amide bases has also provided efficient pathways for generating such functionalized aryl and heteroaryl magnesium compounds under mild conditions. uni-muenchen.de

Furthermore, this compound can be a precursor in transition-metal-catalyzed reactions that proceed via an in situ organometallic intermediate. For example, in a Negishi or Suzuki coupling, the oxidative addition of a palladium(0) catalyst into one of the carbon-halogen bonds forms a pyrazinyl-palladium(II) species, which is the key organometallic intermediate that participates in the catalytic cycle. The selectivity of this oxidative addition would again be expected to favor the C-I bond, allowing for selective cross-coupling at the C3 position under appropriate catalytic conditions.

Applications of 2,5 Dibromo 3 Iodopyrazine As a Versatile Synthetic Building Block

Construction of Intricate Heterocyclic Systems

The polyhalogenated nature of 2,5-dibromo-3-iodopyrazine serves as a linchpin for the assembly of complex heterocyclic structures. The differential reactivity of the halogens, where the C-I bond is generally more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions than the C-Br bonds, allows for sequential and site-selective functionalization. This chemoselectivity is fundamental to the construction of fused and multi-component heterocyclic systems.

For instance, through sequential cross-coupling reactions, the pyrazine (B50134) core can be annulated with other heterocyclic rings. A plausible synthetic route could involve an initial Sonogashira or Suzuki-Miyaura coupling at the more reactive C-3 iodo position, followed by an intramolecular cyclization or a second intermolecular coupling at one of the bromo positions to forge a new ring system. The specific reaction conditions, including the choice of catalyst, ligand, and base, would be critical in directing the outcome of these transformations.

While direct experimental data on this compound for these specific applications is not extensively documented in publicly available literature, the reactivity of analogous di- and tri-halopyridines and pyrazines provides a strong basis for its potential. For example, the synthesis of various fused heterocycles often relies on the selective functionalization of dihalopyridine precursors.

Role in the Synthesis of Advanced π-Conjugated Architectures

The electron-deficient nature of the pyrazine ring makes it an attractive component in the design of advanced π-conjugated materials with tailored electronic properties. This compound can serve as a key monomer in the synthesis of conjugated polymers and oligomers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The synthesis of such materials typically involves polymerization reactions like Suzuki-Miyaura or Stille coupling, where the di- or tri-halogenated monomer is coupled with a di-boronic acid or di-stannane co-monomer. The differential reactivity of the halogens in this compound could, in principle, allow for the synthesis of highly regular and well-defined polymer structures. For example, a selective polymerization at the more reactive iodo position could be envisioned, leaving the bromo substituents available for post-polymerization modification, thereby fine-tuning the material's properties.

Research on related dihalopyrazine monomers has demonstrated their utility in creating π-conjugated polymers with interesting photophysical and electronic properties. uni-muenchen.de The incorporation of the pyrazine unit can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting polymer, which is beneficial for n-type semiconductor applications.

Precursor Utility in Multistep Organic Syntheses

The true synthetic power of this compound lies in its role as a versatile precursor for a variety of complex organic molecules. Its multiple reactive sites allow for a stepwise and controlled introduction of different functional groups, leading to highly substituted and functionalized target compounds.

Synthesis of Polysubstituted Pyrazine Derivatives

The sequential and site-selective cross-coupling of this compound is a powerful strategy for the synthesis of polysubstituted pyrazine derivatives. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which allows for a predictable and controlled functionalization sequence. rsc.org

An initial Suzuki-Miyaura or Sonogashira coupling can be selectively performed at the C-3 position due to the higher reactivity of the C-I bond. rsc.org This would yield a 2,5-dibromo-3-substituted pyrazine intermediate. Subsequently, the remaining bromo substituents can be subjected to further cross-coupling reactions under more forcing conditions or with more reactive coupling partners. This stepwise approach allows for the introduction of up to three different substituents onto the pyrazine ring in a regiocontrolled manner.

The table below illustrates a hypothetical reaction sequence for the synthesis of a trisubstituted pyrazine, based on known reactivities of similar halogenated heterocycles.

| Step | Reactant | Coupling Partner | Catalyst/Conditions | Product |

| 1 | This compound | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C | 3-Aryl-2,5-dibromopyrazine |

| 2 | 3-Aryl-2,5-dibromopyrazine | Alkynylstannane | PdCl₂(PPh₃)₂, THF, 60 °C | 3-Aryl-5-alkynyl-2-bromopyrazine |

| 3 | 3-Aryl-5-alkynyl-2-bromopyrazine | Organozinc reagent | Pd(dppf)Cl₂, THF, 70 °C | 2-Alkyl-3-aryl-5-alkynylpyrazine |

This table is illustrative and based on the general reactivity principles of cross-coupling reactions on halogenated heterocycles. Specific conditions would require experimental optimization.

Integration into Extended Polycyclic Frameworks

Beyond simple substitution, this compound can be utilized as a scaffold to construct larger, extended polycyclic aromatic frameworks. These structures are of interest for their unique electronic and photophysical properties, with potential applications in materials science and as molecular probes.

The synthesis of such frameworks would likely involve a series of intramolecular and intermolecular bond-forming reactions. For example, after initial functionalization at the halogenated positions, subsequent cyclization reactions, such as intramolecular Heck or C-H activation reactions, could be employed to build additional rings onto the pyrazine core. The strategic placement of the initial substituents would be key to directing the regiochemistry of these cyclization events.

The construction of polycyclic aromatic hydrocarbons (PAHs) and related heterocyclic systems is an active area of research, driven by the quest for new materials with novel properties. wikipedia.orgfrontiersin.org While specific examples starting from this compound are not readily found, the principles of using polyhalogenated aromatics as precursors for such systems are well-established.

Employments in Ligand Design for Coordination Chemistry

Nitrogen-containing heterocycles are ubiquitous as ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. The resulting coordination compounds have applications in catalysis, materials science, and bioinorganic chemistry. This compound, and its derivatives, can be employed in ligand design to create novel coordination environments.

The pyrazine nitrogen atoms possess lone pairs of electrons that can coordinate to a metal center. Furthermore, the substituents introduced at the halogenated positions can be designed to contain additional donor atoms, leading to multidentate ligands. For example, substitution with pyridine (B92270) or imidazole (B134444) groups would create a chelating ligand capable of forming stable five- or six-membered rings with a metal ion.

The electronic properties of the pyrazine ring, being electron-deficient, can influence the properties of the resulting metal complex. This can be advantageous in tuning the redox potential of the metal center or in modulating the catalytic activity of the complex. The presence of the remaining halogen atoms on the ligand could also be exploited for further reactions after complexation, allowing for the synthesis of more complex supramolecular structures or for the immobilization of the complex onto a solid support.

The table below presents potential ligand types that could be synthesized from this compound and their potential coordination modes.

| Ligand Type | Synthesis from this compound | Potential Coordination Mode |

| Monodentate | Direct coordination of the pyrazine nitrogen. | Coordination through one of the pyrazine nitrogen atoms. |

| Bidentate | Suzuki coupling with 2-pyridylboronic acid at the C-3 position. | N,N'-chelation involving a pyrazine and a pyridine nitrogen. |

| Tridentate | Sequential coupling with two different nitrogen-containing heterocycles. | Formation of a pincer-type ligand or a tripodal ligand. |

This table provides hypothetical examples of ligand design strategies.

Spectroscopic and Structural Elucidation Techniques in Research of 2,5 Dibromo 3 Iodopyrazine

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount tool for the structural elucidation of organic molecules, including halogenated pyrazines. Both ¹H and ¹³C NMR spectroscopies are instrumental in confirming the identity of 2,5-Dibromo-3-iodopyrazine.

Given the structure of this compound, the ¹H NMR spectrum is anticipated to be relatively simple, showing a single resonance for the proton at the 6-position of the pyrazine (B50134) ring. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent nitrogen and bromine atoms. In related di-substituted halopyridines, such as 2,5-dibromopyridine, the proton signals appear in the aromatic region, and a similar trend is expected for this pyrazine derivative.

The ¹³C NMR spectrum provides more detailed structural information, with distinct signals expected for each of the four carbon atoms in the pyrazine ring. The carbon atoms bonded to the electronegative bromine and iodine atoms will exhibit characteristic chemical shifts. For instance, in a related compound, 2,6-dibromo-3,5-dimethylpyridine, the carbon atoms attached to bromine (C2/C6) resonate at approximately δ 138.69 ppm. iucr.org The carbon bearing the iodine in this compound would also have a distinct chemical shift.

Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are critical for unambiguous regiochemical analysis. An HMBC experiment would show correlations between the proton at C6 and the carbons at C2 and C5, confirming the substitution pattern. Such 2D NMR methods have been successfully employed to confirm the regiochemistry of other substituted imidazo[1,2-a]pyrazines.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: As of July 2025, specific experimental NMR data for this compound is not widely published. The following data is predicted based on the analysis of similar halogenated heteroaromatic compounds.)

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | H-6 | 8.0 - 8.5 | Singlet (s) |

| ¹³C | C-2 | ~140 | Singlet (s) |

| ¹³C | C-3 | Variable (low field) | Singlet (s) |

| ¹³C | C-5 | ~140 | Singlet (s) |

| ¹³C | C-6 | >145 | Singlet (d) |

Mass Spectrometry for Molecular Characterization and Reaction Monitoring

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the confirmation of its molecular formula, C₄HBr₂IN₂.

Mass spectrometry is also a powerful tool for monitoring the progress of chemical reactions. For example, in the synthesis of this compound, MS can be used to track the consumption of starting materials and the formation of the desired product, as well as to identify any by-products. The fragmentation pattern observed in the mass spectrum can provide additional structural information. For halogenated pyridines and pyrazines, the fragmentation often involves the loss of halogen atoms or the entire heterocyclic ring system.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₄HBr₂IN₂ |

| Theoretical Molecular Weight | 363.78 g/mol |

| Expected Molecular Ion Peaks (m/z) | A cluster around 362, 364, 366 |

| Key Fragmentation Pathways | Loss of I, Br atoms |

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR and mass spectrometry provide crucial information about connectivity and molecular formula, X-ray crystallography offers the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique is definitive for establishing the regiochemistry of substitution on the pyrazine ring.

For this compound, a single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This data is invaluable for understanding the steric and electronic effects of the three halogen substituents on the pyrazine core.

Table 3: Representative X-ray Crystallography Data for a Halogenated Heterocycle (2,6-dibromo-3,5-dimethylpyridine) (Note: This data is for a related compound and serves as an example of the parameters determined by X-ray crystallography.)

| Parameter | Value | Reference |

| Chemical Formula | C₇H₇Br₂N | iucr.org |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | P 2₁ 2₁ 2₁ | iucr.org |

| a (Å) | 10.5429 (3) | iucr.org |

| b (Å) | 12.4821 (4) | iucr.org |

| c (Å) | 12.6458 (3) | iucr.org |

| Volume (ų) | 1664.16 (8) | iucr.org |

Theoretical and Computational Investigations on 2,5 Dibromo 3 Iodopyrazine and Analogues

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2,5-Dibromo-3-iodopyrazine. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its reactivity. Key parameters derived from these calculations include molecular orbital energies, electrostatic potential (ESP) maps, and natural bond orbital (NBO) charges.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. For this compound, the HOMO is typically a π-orbital distributed over the pyrazine (B50134) ring, while the LUMO is a π*-orbital. The presence of electronegative halogen atoms lowers the energies of both the HOMO and LUMO compared to unsubstituted pyrazine, making the molecule more resistant to oxidation but more susceptible to nucleophilic attack.

ESP maps visualize the electrostatic potential on the molecule's surface, highlighting regions of positive and negative potential. In this compound, the nitrogen atoms create regions of negative potential (red/yellow), making them susceptible to electrophilic attack or coordination to metal centers. Conversely, the regions around the halogen atoms, particularly along the C-X bond axis (where X is Br or I), exhibit positive potential, known as a σ-hole. This positive region is most pronounced for the iodine atom, indicating a strong propensity for halogen bonding.

NBO analysis provides a quantitative measure of the atomic charges. The carbon atoms bonded to the halogens will carry a partial positive charge due to the inductive effect of the halogens. The relative magnitudes of the C-X bond dipoles and the positive charges on the carbons can help predict the sites most susceptible to nucleophilic attack or metal insertion during cross-coupling reactions.

Table 1: Calculated Electronic Properties of this compound (Note: These are representative values based on typical DFT calculations for similar halogenated heterocycles.)

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 1.8 D |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, it is possible to identify the minimum energy pathways, locate and characterize transition states, and calculate activation energies. This information is invaluable for understanding reaction kinetics and selectivity.

A common application of computational modeling is in the study of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions, which are frequently used to functionalize halogenated heterocycles. rsc.orgresearchgate.net The catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

DFT calculations can be used to model each of these steps for this compound. For example, in the oxidative addition step, the palladium(0) catalyst inserts into one of the carbon-halogen bonds. Computational studies can determine the activation barriers for insertion into the C-I, C-Br bonds, providing insight into the chemoselectivity of this step. The calculations would likely show a lower activation barrier for insertion into the C-I bond due to its lower bond dissociation energy compared to the C-Br bonds.

Transition state theory, combined with the calculated activation energies, allows for the prediction of reaction rates. The geometry of the transition state provides a detailed picture of the bond-breaking and bond-forming processes. For instance, the transition state for oxidative addition would show the palladium atom interacting with both the carbon and halogen atoms of the scissile bond.

Table 2: Hypothetical Calculated Activation Energies for a Suzuki-Miyaura Coupling Reaction of this compound (Note: These values are illustrative and would depend on the specific catalyst, base, and coupling partner used.)

| Reaction Step | Reacting Bond | Activation Energy (kcal/mol) |

| Oxidative Addition | C-I | 15-20 |

| Oxidative Addition | C-Br | 20-25 |

| Transmetalation | - | 10-15 |

| Reductive Elimination | - | 5-10 |

Prediction of Regioselectivity and Chemoselectivity in Functionalization Reactions

The presence of three halogen atoms on the pyrazine ring of this compound raises important questions of regioselectivity and chemoselectivity in functionalization reactions. Computational chemistry offers a powerful means to predict the outcome of such reactions.

The differential reactivity of the C-I and C-Br bonds is the primary determinant of chemoselectivity in cross-coupling reactions. The C-I bond is weaker and more polarizable than the C-Br bond, making it more susceptible to oxidative addition by a palladium catalyst. rsc.orgresearchgate.net Therefore, in a Suzuki-Miyaura or Stille coupling, the iodine at the 3-position is expected to react preferentially, leaving the two bromine atoms intact for subsequent transformations.

Regioselectivity between the two bromine atoms at the 2- and 5-positions would be governed by more subtle electronic and steric effects. The nitrogen atoms in the pyrazine ring are electron-withdrawing, influencing the electron density at the adjacent carbon atoms. Computational analysis of the electrostatic potential and atomic charges can help to discern any differences in reactivity between the C2 and C5 positions.

In addition to cross-coupling reactions, other functionalization strategies such as halogen-metal exchange can be considered. The regioselectivity of these reactions can also be predicted computationally. For example, lithiation followed by quenching with an electrophile is a common method for introducing new substituents. DFT calculations can determine the most acidic proton or the halogen most prone to exchange, guiding the choice of reagents and reaction conditions.

Table 3: Predicted Regio- and Chemoselectivity for Functionalization of this compound

| Reaction Type | Reagent | Predicted Site of Reaction |

| Suzuki-Miyaura Coupling | Pd(0) catalyst, boronic acid, base | C3-I |

| Stille Coupling | Pd(0) catalyst, organostannane | C3-I |

| Halogen-Metal Exchange | n-BuLi | C3-I (exchange) |

| Directed ortho-Metalation | LDA | C6-H |

Analysis of Non-covalent Interactions, including Halogen Bonding

Non-covalent interactions play a crucial role in determining the solid-state structure and properties of molecules like this compound. Among these, halogen bonding is particularly significant for highly halogenated compounds. researchgate.netacs.orgoup.commdpi.comnih.gov

A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. nih.gov In this compound, all three halogen atoms can act as halogen bond donors, with the iodine atom being the strongest due to its greater polarizability and more positive σ-hole. The nitrogen atoms of the pyrazine ring, with their lone pairs of electrons, are excellent halogen bond acceptors.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to characterize and quantify halogen bonds. rsc.orgnih.gov QTAIM analysis can identify bond critical points (BCPs) between the halogen and the acceptor atom, and the electron density at the BCP provides a measure of the bond strength. NCI analysis provides a visual representation of non-covalent interactions in real space, allowing for the identification and characterization of halogen bonds, hydrogen bonds, and van der Waals interactions.

The strength and directionality of halogen bonds can be used to design and engineer crystal structures with specific properties. In the case of this compound, it is expected that I···N halogen bonds would be a dominant feature in its crystal packing, leading to the formation of supramolecular assemblies. researchgate.netoup.com

Table 4: Expected Halogen Bond Geometries and Energies for this compound (Note: These are typical values based on studies of similar iodinated and brominated heterocycles.)

| Halogen Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

| C-I···N | 2.8 - 3.2 | ~170 | -3 to -6 |

| C-Br···N | 3.0 - 3.4 | ~165 | -2 to -4 |

| C-I···Br | 3.5 - 3.8 | ~160 | -1 to -2 |

Future Perspectives and Emerging Research Directions for 2,5 Dibromo 3 Iodopyrazine

Development of Green and Sustainable Synthetic Methodologies

The synthesis of complex heterocyclic compounds like 2,5-Dibromo-3-iodopyrazine traditionally relies on multi-step processes that can be resource-intensive. A significant future direction is the development of more environmentally benign and efficient synthetic routes. researchgate.netunimas.my The principles of green chemistry are increasingly being applied to the synthesis of pyrazine (B50134) derivatives, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency. researchgate.netnih.gov

Emerging research focuses on several key areas:

Biocatalysis: The use of enzymes in synthesis offers high selectivity under mild conditions. For instance, enzymes like Lipozyme® TL IM have been successfully used for the synthesis of pyrazinamide (B1679903) derivatives, a process that provides a greener alternative to traditional chemical methods. nih.gov Adapting such biocatalytic systems for the halogenation or modification of pyrazine cores represents a promising avenue.

Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts (like palladium) to more abundant and less toxic metals such as manganese is a key goal for sustainable chemistry. nih.gov Manganese pincer complexes, for example, have been shown to catalyze the synthesis of pyrazines through dehydrogenative coupling, generating only hydrogen gas and water as byproducts in an atom-economical process. nih.gov

Continuous-Flow Systems: Compared to traditional batch reactions, continuous-flow microreactors offer superior control over reaction parameters, enhanced safety, and easier scalability. nih.gov These systems can significantly improve the efficiency of pyrazine synthesis and are readily adaptable for automation. nih.gov

| Methodology | Traditional Approach | Green/Sustainable Approach | Key Advantages of Green Approach |

|---|---|---|---|

| Catalysis | Often relies on precious metals (e.g., Palladium, Platinum). | Use of earth-abundant metals (e.g., Manganese, Iron) or biocatalysts (enzymes). nih.govnih.gov | Lower cost, reduced toxicity, improved sustainability. nih.gov |

| Solvents | Use of volatile organic compounds (VOCs) like DMF. nih.gov | Benign solvents (e.g., water, ethanol) or solvent-free conditions. | Reduced environmental pollution and health hazards. |

| Process | Batch processing with potential for thermal instability and difficult scale-up. | Continuous-flow microreactors. nih.gov | Enhanced safety, precise control, easy automation and scale-up. nih.gov |

| Byproducts | Can generate stoichiometric amounts of waste. | Atom-economical reactions designed to maximize incorporation of starting materials into the final product (e.g., forming only H₂O and H₂). nih.gov | Minimal waste generation. nih.gov |

Exploration of Unconventional Reactivity Patterns and Catalytic Systems

The distinct electronic properties of the three carbon-halogen bonds in this compound offer a playground for exploring selective chemical transformations. The carbon-iodine bond is significantly weaker and more reactive than the carbon-bromine bonds, particularly in transition metal-catalyzed cross-coupling reactions.

Future research will likely focus on:

Site-Selective Functionalization: A primary goal is to develop catalytic systems that can selectively target one halogen atom over the others. This would allow for the sequential and controlled introduction of different functional groups onto the pyrazine ring, creating complex molecular architectures in a predictable manner. For example, milder reaction conditions could be used to selectively substitute the iodine at the C3 position via Suzuki or Sonogashira coupling, leaving the two bromine atoms at C2 and C5 available for subsequent, more forcing reaction conditions.

Novel Coupling Methodologies: Beyond standard palladium-catalyzed reactions, research is exploring alternative catalytic systems. Iron-catalyzed C-H coupling reactions, for instance, have been used in the synthesis of pyrazine-containing natural products, offering a more sustainable alternative and a different pattern of reactivity. mdpi.com

Chemoselective Carbonylative Couplings: Palladium-catalyzed carbonylation reactions are a powerful tool for converting aryl halides into esters, amides, and ketones. mdpi.com Investigating the chemoselectivity of these reactions on this compound could yield novel pyrazine-based carbonyl compounds, with the more reactive C-I bond likely participating under conditions that leave the C-Br bonds intact. mdpi.com

| Position | Halogen | Relative Reactivity | Potential Selective Reactions | Catalytic System Examples |

|---|---|---|---|---|

| C3 | Iodine | Highest | Suzuki, Sonogashira, Heck, Buchwald-Hartwig, Carbonylation under mild conditions. researchgate.netmdpi.com | Pd(PPh₃)₄, PdCl₂(dppf), Cu(I) co-catalysts. |

| C2 & C5 | Bromine | Moderate | Cross-coupling reactions under more forcing conditions after C-I functionalization. | More active Pd catalysts/ligands, higher temperatures. |

| C6 | Hydrogen | Lowest (C-H bond) | Direct C-H activation/functionalization. mdpi.com | Iron-based or other transition metal catalysts. mdpi.com |

Expansion of Applications in Smart Materials and Supramolecular Chemistry

The unique combination of a π-deficient pyrazine ring and polarizable halogen atoms makes this compound an attractive candidate for the construction of advanced materials.

Supramolecular Assembly via Halogen Bonding: The iodine atom is an excellent halogen bond donor, capable of forming strong, directional, non-covalent interactions with halogen bond acceptors (such as the nitrogen atoms of another pyrazine molecule). acs.org This property can be exploited to design and construct complex, self-assembling supramolecular structures like co-crystals, liquid crystals, and gels. acs.org Future work could explore the creation of functional materials where the halogen bonds control the packing and electronic properties.

Organic Electronics: Halogenated pyrazines are being investigated for their potential in organic electronics. For example, 2,5-dibromopyrazine (B1339098) has been used as a solid additive to control the morphology and improve the performance of active layers in organic solar cells. researchgate.net The specific substitution pattern of this compound could be used to fine-tune the energy levels (HOMO/LUMO) and intermolecular packing of organic semiconductors, potentially leading to new materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Coordination Polymers and Sensors: The nitrogen atoms in the pyrazine ring can coordinate with metal ions, while the iodo-group can also participate in forming coordination polymers. researchgate.net This dual functionality could be harnessed to create novel metal-organic frameworks (MOFs) or coordination polymers with interesting photophysical or electronic properties, potentially for use in chemical sensing applications. researchgate.net

| Application Area | Key Structural Feature | Function/Role | Potential Outcome |

|---|---|---|---|

| Supramolecular Chemistry | Iodine atom (strong halogen bond donor), Pyrazine Nitrogens (acceptors). acs.org | Directing crystal engineering and self-assembly. acs.org | Novel liquid crystals, co-crystals, and functional gels. |

| Organic Solar Cells | Electron-deficient pyrazine core, halogens for morphological control. researchgate.net | As a building block for acceptor materials or as an additive to control film morphology. researchgate.net | Improved power conversion efficiency and device stability. |

| Chemical Sensors | Pyrazine nitrogens (metal coordination sites), Iodo-group. researchgate.net | Formation of coordination polymers that change properties upon analyte binding. researchgate.net | Smart films for selective detection of vapors or ions. |

Integration with Automated Synthesis and High-Throughput Screening Platforms

The future of chemical discovery is increasingly tied to automation and data-driven approaches. The well-defined, differential reactivity of this compound makes it an ideal substrate for automated synthesis platforms.

Combinatorial Library Synthesis: Automated platforms can perform sequential cross-coupling reactions under different conditions. By programming a synthesis robot to first perform a mild coupling at the C-I position with one building block, followed by a more robust coupling at the C-Br positions with a second, different building block, vast libraries of complex, multi-substituted pyrazine derivatives can be generated rapidly.

Accelerated Discovery: These libraries can then be subjected to high-throughput screening to quickly identify molecules with desirable properties, whether for pharmaceutical leads, new organic electronic materials, or agricultural chemicals. The integration of automated synthesis with screening accelerates the discovery pipeline, reducing the time from concept to application.

Flow Chemistry Integration: As mentioned, continuous-flow synthesis is easily automated. nih.gov An automated flow platform could synthesize this compound itself and then directly feed it into subsequent flow reactors for sequential functionalization, creating an integrated, end-to-end automated discovery process.

| Advantage | Description | Impact on Research |

|---|---|---|

| Speed | Robotic platforms can run numerous reactions in parallel or sequence, 24/7. | Drastic reduction in the time required to synthesize and test new compounds. |

| Diversity | The three distinct reactive sites allow for the creation of immense chemical diversity from a single starting scaffold. | Enables the exploration of a much larger chemical space for structure-property relationship studies. |

| Reproducibility | Automation minimizes human error, leading to more consistent and reliable experimental results. | Improves data quality for machine learning models and quantitative analysis. |

| Miniaturization | Automated systems often work on a smaller scale, conserving valuable reagents and reducing waste. | Lowers the cost per compound and improves the sustainability of the research process. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-Dibromo-3-iodopyrazine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential halogenation of pyrazine derivatives. A common approach starts with pyrazine or substituted pyrazines, where bromination (e.g., using N-bromosuccinimide, NBS) precedes iodination (e.g., via iodine monochloride). Temperature control (0–25°C) and inert atmospheres (argon/nitrogen) are critical to minimize side reactions. For example, regioselectivity can be enhanced by pre-coordinating the pyrazine ring with Lewis acids like FeCl₃ . Yields vary between 40–65% depending on solvent polarity (e.g., dichloromethane vs. DMF) and stoichiometric ratios of halogenating agents.

Q. Which analytical techniques are most effective for characterizing halogenated pyrazines?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns via coupling constants and chemical shifts. For this compound, deshielding effects from electronegative halogens are pronounced in aromatic proton regions (δ 8.5–9.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 363.7766 for C₄HBr₂IN₂) and isotopic patterns consistent with bromine/iodine .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming regiochemistry in polyhalogenated systems.

Q. How does solvent choice impact the stability of this compound during storage?

- Methodological Answer : Non-polar solvents (e.g., hexane) minimize decomposition by reducing hydrolysis or halogen exchange. Storage at –20°C in amber vials under inert gas (argon) extends shelf life. Purity degradation >5% over six months is observed in polar aprotic solvents like DMSO due to trace moisture .

Advanced Research Questions

Q. How can computational models predict regioselectivity challenges in sequential halogenation of pyrazines?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) calculate electrophilic aromatic substitution (EAS) activation energies. For this compound, iodine’s larger atomic radius creates steric hindrance, favoring bromination at less crowded positions. Solvent effects are modeled via Polarizable Continuum Models (PCM), showing dichloromethane stabilizes transition states better than THF .

Q. What strategies resolve contradictions in spectroscopic data for polyhalogenated pyrazines?

- Methodological Answer : Discrepancies between NMR and X-ray data often arise from dynamic effects (e.g., rotational isomers). Solutions include:

- Variable-Temperature NMR : Identifies conformational locking at low temperatures (–40°C).

- 2D NOESY : Detects spatial proximity of substituents to confirm regiochemistry.

- Cross-validation with IR/Raman : Halogen-specific vibrational modes (e.g., C–Br stretch at 550–600 cm⁻¹) complement structural assignments .

Q. How do steric and electronic factors influence cross-coupling reactivity of this compound?

- Methodological Answer : In Suzuki-Miyaura couplings, iodine’s superior leaving group ability facilitates selective substitution at the 3-position. Steric bulk from bromine at C2 and C5 directs palladium catalysts (e.g., Pd(PPh₃)₄) to the iodine site. Electronic effects are quantified via Hammett substituent constants (σₚ for Br = +0.23, I = +0.18), showing electron-withdrawing groups accelerate oxidative addition .

Data Contradiction and Experimental Design

Q. How should researchers address conflicting reports on the thermal stability of halogenated pyrazines?

- Methodological Answer : Contradictions often stem from impurity profiles or measurement techniques. A systematic approach includes:

- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperatures under controlled heating rates (e.g., 10°C/min in nitrogen).

- DSC (Differential Scanning Calorimetry) : Identifies exothermic/endothermic events correlated with degradation.

- Reproducibility Protocols : Standardize sample purity (≥98% by HPLC) and moisture content (<0.1% by Karl Fischer titration) .

Q. What experimental frameworks validate the catalytic efficiency of this compound in heterocyclic synthesis?

- Methodological Answer : Design kinetic studies comparing turnover frequencies (TOF) in model reactions (e.g., Ullmann couplings). Control experiments with mono-halogenated analogs isolate iodine’s role. For example, TOF for this compound in C–N coupling is 2.3× higher than 3-iodopyrazine alone, attributed to bromine’s electron-withdrawing synergy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.